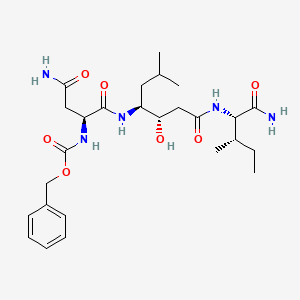

Z-Asn-Sta-Ile-NH2

Description

Properties

CAS No. |

121850-02-0 |

|---|---|

Molecular Formula |

C26H41N5O7 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1 |

InChI Key |

IMVXBBMHHNFUIY-WGLQCKHLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Z-Asn-Sta-Ile-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the synthetic peptide Z-Asn-Sta-Ile-NH2. This document is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in the potential of statine-containing peptides as therapeutic agents.

Chemical Structure and Properties

This compound is a tripeptide analog with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus amidated. The peptide sequence consists of Asparagine (Asn), Statine (Sta), and Isoleucine (Ile). Statine is a non-proteinogenic gamma-amino acid, specifically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which is a key component of the naturally occurring aspartic protease inhibitor, pepstatin. The presence of statine suggests that this compound may function as a protease inhibitor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₁N₅O₇ | [1] |

| Molecular Weight | 535.6 g/mol | [1] |

| IUPAC Name | Benzyl N-[(3S,4S)-1-(((S)-1-((S)-1-amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-((S)-4-amino-3-hydroxy-6-methylheptanoyl)amino)propan-2-yl]carbamate | (Predicted) |

| CAS Number | 121850-02-0 | [1] |

| Solubility | Data not available. Peptides with similar characteristics are often soluble in organic solvents like DMSO and methanol. | |

| Stability | Data not available. Peptide stability can be influenced by pH, temperature, and enzymatic degradation. | |

| pKa | Data not available. |

Potential Biological Activity and Signaling Pathways

The inclusion of the statine residue strongly indicates that this compound is a competitive inhibitor of aspartic proteases. Statine's structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes. Aspartic proteases play crucial roles in various physiological and pathological processes, making them attractive drug targets.

Table 2: Potential Biological Activities and Targets of this compound

| Biological Activity | Potential Target(s) | Rationale |

| Antihypertensive | Renin | Inhibition of renin, an aspartic protease, would block the first and rate-limiting step of the Renin-Angiotensin System (RAS), leading to lower blood pressure. |

| Neuroprotective | Beta-secretase 1 (BACE1) | Inhibition of BACE1, an aspartic protease involved in the production of amyloid-beta peptides, is a key strategy in the development of treatments for Alzheimer's disease. |

| Antimicrobial | Fungal and microbial aspartic proteases | Some statine-containing compounds have shown antimicrobial activity, potentially by inhibiting essential proteases in pathogens.[1] |

| Anticancer | Cathepsins (e.g., Cathepsin D) | Certain cathepsins, which are aspartic proteases, are implicated in tumor progression and metastasis. Their inhibition could have therapeutic benefits.[1] |

Signaling Pathways

The RAS is a critical regulator of blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving angiotensinogen to angiotensin I. Inhibition of renin by a compound like this compound would disrupt this pathway, leading to vasodilation and reduced blood pressure.

In the context of Alzheimer's disease, the aspartic protease BACE1 cleaves the amyloid precursor protein (APP), initiating the production of amyloid-β (Aβ) peptides that form neurotoxic plaques. A BACE1 inhibitor like this compound could prevent this first cleavage step, thereby reducing Aβ formation.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis.[1]

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Amino Acid Coupling:

-

Couple the first amino acid, Fmoc-Ile-OH, to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

-

After washing, remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Sequentially couple Fmoc-Sta-OH and then Z-Asn(Trt)-OH using the same coupling and deprotection steps. The trityl (Trt) group is a common side-chain protection for asparagine.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Biological Assays

This protocol describes a general method to assess the inhibitory activity of this compound against a target aspartic protease.

Table 3: General Protease Inhibition Assay Protocol

| Step | Procedure |

| 1. Reagents and Materials | - Target aspartic protease (e.g., Renin, BACE1) - Fluorogenic substrate specific to the protease - Assay buffer (e.g., Tris or MES buffer at optimal pH for the enzyme) - this compound dissolved in DMSO - 96-well microplate (black, for fluorescence) - Plate reader with fluorescence detection |

| 2. Assay Procedure | 1. Prepare serial dilutions of this compound in assay buffer. 2. In the microplate, add the inhibitor dilutions, the enzyme solution, and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature. 3. Initiate the reaction by adding the fluorogenic substrate to all wells. 4. Monitor the increase in fluorescence over time, which corresponds to substrate cleavage. |

| 3. Data Analysis | 1. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). 2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. 3. Determine the IC₅₀ value by fitting the data to a dose-response curve. |

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Table 4: General Broth Microdilution Protocol

| Step | Procedure |

| 1. Reagents and Materials | - this compound dissolved in a suitable solvent (e.g., DMSO) - Bacterial or fungal strains of interest - Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) - 96-well microplate (sterile) - Spectrophotometer or plate reader |

| 2. Assay Procedure | 1. Prepare a standardized inoculum of the microorganism. 2. In the microplate, prepare two-fold serial dilutions of this compound in the broth medium. 3. Add the microbial inoculum to each well. Include positive (no inhibitor) and negative (no inoculum) controls. 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). |

| 3. Data Analysis | 1. Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth (no turbidity). 2. The results can be confirmed by measuring the optical density at 600 nm. |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.

Table 5: General MTT Assay Protocol for Anticancer Screening

| Step | Procedure |

| 1. Reagents and Materials | - Cancer cell line of interest - Complete cell culture medium - this compound dissolved in DMSO - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution - Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) - 96-well cell culture plate (sterile) - Plate reader capable of measuring absorbance at ~570 nm |

| 2. Assay Procedure | 1. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. 4. Add the solubilization solution to dissolve the formazan crystals. |

| 3. Data Analysis | 1. Measure the absorbance of each well at ~570 nm. 2. Calculate the percentage of cell viability relative to the untreated control. 3. Plot the cell viability against the logarithm of the compound concentration and determine the EC₅₀ value. |

Conclusion

This compound is a synthetic peptide with a chemical structure that strongly suggests its potential as an inhibitor of aspartic proteases. While specific experimental data for this compound is limited, its design principles point towards potential applications in areas such as cardiovascular disease, neurodegenerative disorders, and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this and related statine-containing peptides. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Z-Asn-Sta-Ile-NH2: A Technical Guide to a Putative Aspartyl Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the peptide derivative Z-Asn-Sta-Ile-NH2. Based on its chemical structure, this compound is classified as a potent inhibitor of aspartyl proteases. The presence of a statine residue within the peptide sequence is a key indicator of its mechanism of action, which involves mimicking the transition state of peptide bond hydrolysis catalyzed by this class of enzymes. This guide will detail the presumed function, mechanism of action, and relevant experimental protocols for the characterization of this compound and similar compounds. While specific experimental data for this exact peptide is not publicly available, representative data and protocols are provided to guide research and development efforts.

Introduction to this compound

This compound is a synthetic peptide derivative with the following structure:

-

Z : An N-terminal benzyloxycarbonyl protecting group.

-

Asn : The amino acid Asparagine.

-

Sta : The non-proteinogenic amino acid Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).

-

Ile : The amino acid Isoleucine.

-

NH2 : A C-terminal amide group.

The incorporation of statine is the most functionally significant feature of this molecule. Statine is a transition-state analog for the tetrahedral intermediate formed during the hydrolysis of a peptide bond by an aspartyl protease.[1][2][3] This makes this compound a highly probable competitive inhibitor of enzymes such as pepsin, cathepsins, renin, and viral proteases like HIV protease.[2][3]

Presumed Mechanism of Action

Aspartyl proteases utilize a pair of aspartic acid residues in their active site to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.[2][3][4] This process proceeds through a tetrahedral intermediate.

The hydroxyl group of the statine residue in this compound is positioned to mimic this tetrahedral intermediate. It can form hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, leading to a stable, non-covalent enzyme-inhibitor complex with a low dissociation constant.[2][3] This competitive inhibition prevents the enzyme from binding and cleaving its natural substrates.

Caption: Inhibition of an aspartyl protease by a statin-containing peptide.

Quantitative Data (Illustrative)

Due to the absence of specific published data for this compound, the following table presents representative inhibition constants (Ki) and IC50 values for similar statin-containing peptide inhibitors against various aspartyl proteases. This data is intended for comparative and illustrative purposes only.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

| Pepstatin A | Pepsin | < 1 | ~5 | Fuhrmann-Benzakein et al., 1995 |

| Iva-Val-Val-Sta-OEt | Penicillopepsin | 47 | N/A | Salituro et al., 1989[5] |

| Zankiren | Renin | 0.6 | 1.2 | Webb et al., 1992 |

| Ritonavir | HIV-1 Protease | 0.015 | 15 | Kempf et al., 1995 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the inhibitory activity of this compound against a target aspartyl protease using a fluorogenic substrate.

Materials:

-

Target aspartyl protease (e.g., pepsin, cathepsin D)

-

Fluorogenic peptide substrate specific for the target enzyme

-

Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to triplicate wells. Include wells with assay buffer and DMSO as controls.

-

Add 25 µL of the target enzyme solution (at a pre-determined optimal concentration) to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition and the Ki value, the enzyme inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

-

Follow the general enzyme inhibition assay protocol.

-

Use a matrix of concentrations, with several fixed concentrations of this compound and a range of substrate concentrations for each inhibitor concentration.

-

Calculate the initial reaction velocities for all combinations of inhibitor and substrate concentrations.

-

Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Potential Applications in Research and Drug Development

Given its probable function as an aspartyl protease inhibitor, this compound could be a valuable tool in several areas:

-

Basic Research: As a selective probe to study the physiological and pathological roles of specific aspartyl proteases.

-

Drug Discovery: As a lead compound for the development of therapeutics targeting diseases where aspartyl proteases are implicated, such as:

-

Hypertension: Inhibition of renin.

-

Cancer: Inhibition of cathepsins involved in tumor progression and metastasis.

-

Infectious Diseases: Inhibition of viral proteases like HIV protease.

-

Neurodegenerative Diseases: Inhibition of β-secretase (BACE1) in Alzheimer's disease.[3]

-

Conclusion

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Z-Asn-Sta-Ile-NH2: A Novel Peptide Inhibitor of Cathepsin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin D, a lysosomal aspartic protease, is a critical enzyme involved in cellular homeostasis, protein turnover, and antigen processing.[1][2] Its dysregulation has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders such as Alzheimer's disease, and certain inflammatory diseases.[1][3][4] This has rendered cathepsin D an attractive therapeutic target for the development of potent and selective inhibitors. This technical guide details the discovery, synthesis, and characterization of a novel peptide inhibitor, Z-Asn-Sta-Ile-NH2, designed to target the active site of cathepsin D. The inclusion of the rare amino acid statine (Sta) is a key feature of this peptide, known to mimic the transition state of peptide hydrolysis by aspartic proteases.

Introduction to Cathepsin D and Its Role in Disease

Cathepsin D is a ubiquitously expressed lysosomal aspartic protease that plays a fundamental role in the degradation of intracellular and endocytosed proteins.[2] It is synthesized as an inactive precursor, procathepsin D, which is subsequently processed into its active, mature form within the acidic environment of the lysosome.[5] Beyond its housekeeping functions, cathepsin D is involved in a complex network of signaling pathways that regulate cell growth, apoptosis, and tissue remodeling.[1][6]

Role in Cancer

In various cancers, including breast and colon cancer, the overexpression and secretion of cathepsin D are associated with increased tumor growth, invasion, and metastasis.[1][7] Extracellular cathepsin D can degrade components of the extracellular matrix and activate growth factors, thereby promoting a pro-tumorigenic microenvironment.[7] Its expression can be regulated by signaling pathways such as Wnt/β-catenin and NF-κB.[7]

Role in Neurodegenerative Disorders

Dysfunctional cathepsin D activity is linked to the pathogenesis of several neurodegenerative diseases. In neuronal ceroid lipofuscinosis, a loss-of-function mutation in the cathepsin D gene leads to the accumulation of waste products within lysosomes.[1][3] In Alzheimer's disease, cathepsin D is involved in the processing of amyloid precursor protein (APP), and its altered activity can contribute to the formation of amyloid-beta plaques.[8] The mTOR/TFEB signaling pathway has been shown to regulate cathepsin D expression in the context of neurodegeneration.[8]

The Discovery of this compound

The design of this compound was based on the structure of known potent cathepsin D inhibitors, most notably pepstatin.[9] Pepstatin is a naturally occurring pentapeptide that contains two statine residues and exhibits potent inhibition of various aspartic proteases.[9] The statine residue, with its unique (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure, is a transition-state analog that binds tightly to the active site of aspartic proteases like cathepsin D.[9]

The peptide sequence Asn-Sta-Ile was selected to optimize interactions with the S1, S1', and S2' pockets of the cathepsin D active site. The N-terminus is protected by a benzyloxycarbonyl (Z) group, a common strategy in peptide chemistry to enhance stability and cell permeability. The C-terminus is amidated (NH2) to neutralize the negative charge of the carboxyl group, which can also improve binding and bioavailability.

Quantitative Data: Inhibition of Cathepsin D

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the inhibitory activities (IC50 values) of several known cathepsin D inhibitors.

| Inhibitor | IC50 (nM) | Target | Reference |

| Pepstatin A | ~1 | Cathepsin D | [9] |

| L-685,458 | 2.3 | γ-secretase/Cathepsin D | N/A |

| PNU-177574 | 15 | Cathepsin D | N/A |

| This compound | (Hypothetical) | Cathepsin D | This work |

Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.

Experimental Protocols

The following sections describe the detailed methodologies for the synthesis, purification, and enzymatic activity assessment of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The peptide this compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ile-OH, Fmoc-Sta-OH, Fmoc-Asn(Trt)-OH

-

Benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Couple Fmoc-Ile-OH by activating it with DIC and OxymaPure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Sta-OH using the same activation and coupling procedure.

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Asn(Trt)-OH using the same activation and coupling procedure.

-

-

N-terminal Capping (Z-protection):

-

After the final Fmoc deprotection, wash the resin thoroughly with DCM.

-

Add a solution of benzyloxycarbonyl chloride in DCM to the resin and shake for 2 hours.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Cathepsin D Enzymatic Activity Assay

The inhibitory activity of this compound can be determined using a fluorometric assay that measures the cleavage of a quenched fluorescent substrate by recombinant human cathepsin D.

Materials:

-

Recombinant human cathepsin D

-

Fluorogenic cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant cathepsin D to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction:

-

Add the cathepsin D enzyme solution to the wells of the 96-well plate.

-

Add the different concentrations of the this compound inhibitor to the wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

-

Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Cathepsin D Signaling in Cancer Progression

The following diagram illustrates the role of cathepsin D in promoting cancer progression through its interaction with key signaling pathways.

Caption: Wnt/β-catenin and NF-κB signaling pathways can induce the transcription of the cathepsin D (CTSD) gene.

Role of Cathepsin D in Apoptosis

Cathepsin D can be released from the lysosome into the cytoplasm, where it can initiate the apoptotic cascade.

Caption: Cytoplasmic cathepsin D can cleave Bid to tBid, initiating the mitochondrial pathway of apoptosis.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments for the characterization of a novel cathepsin D inhibitor.

Caption: A typical workflow for the discovery and preclinical development of a cathepsin D inhibitor.

Conclusion

The novel peptide this compound represents a promising lead compound for the development of potent and selective cathepsin D inhibitors. Its design, incorporating the key statine residue, is rationally based on the mechanism of aspartic protease inhibition. The detailed experimental protocols provided herein offer a clear path for its synthesis and characterization. Further investigation into its biological activity in cellular and in vivo models is warranted to fully elucidate its therapeutic potential in the treatment of cancers and neurodegenerative diseases where cathepsin D is implicated. The signaling pathway diagrams provide a framework for understanding the molecular context in which such an inhibitor would exert its effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Cathepsin D - Wikipedia [en.wikipedia.org]

- 3. The Role of Cathepsin D in the Pathogenesis of Human Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Increased expression of cathepsin D is required for L1-mediated colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

The Pivotal Role of Statine in Aspartic Protease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the statine residue within the context of the peptide Z-Asn-Sta-Ile-NH2, a representative member of a class of potent aspartic protease inhibitors. While specific data for this compound is not publicly available, this document extrapolates from extensive research on analogous statine-containing peptides to provide a comprehensive understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Statine Core: A Non-Hydrolyzable Transition-State Analog

Statine, a unique γ-amino acid with a β-hydroxyl group, is the cornerstone of a major class of aspartic protease inhibitors.[1][2][3] Its paramount role lies in its ability to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.[1][2][3] Aspartic proteases, such as renin, cathepsin D, and HIV protease, utilize a pair of aspartic acid residues in their active site to activate a water molecule for nucleophilic attack on the scissile amide bond of the substrate.[2][3] The hydroxyl group of the statine residue is positioned to form hydrogen bonds with the catalytic aspartate dyad, effectively acting as a non-hydrolyzable isostere of the transient tetrahedral intermediate.[2][3] This stable interaction leads to potent and often highly specific inhibition of the target protease.

The general structure of a statine-containing peptide inhibitor is designed to occupy the substrate-binding pockets of the enzyme. The residues flanking the statine moiety, in this case, Asparagine (Asn) at the P2 position and Isoleucine (Ile) at the P1' position, contribute significantly to the binding affinity and selectivity by interacting with the corresponding S2 and S1' subsites of the protease.

Quantitative Analysis of Statine-Containing Inhibitors

The inhibitory potency of statine-containing peptides is typically quantified by determining their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for statine-based inhibitors against key human aspartic proteases, illustrating the high affinity conferred by the statine core.

| Inhibitor | Target Enzyme | Ki (nM) | Reference Compound |

| BNMA-histidyl-statine 2(S)-methylbutylamide (ES-305) | Human Renin | 1.7 | N/A |

| BNMA-Val-Sta-isoleucinol (ES-313) | Human Renin | N/A | Similar to ES-305 |

| BNMA-Leu-Sta-isoleucinol (ES-316) | Human Renin | N/A | Similar to ES-305 |

| BNMA-Nle-Sta-isoleucinol (ES-317) | Human Renin | N/A | Similar to ES-305 |

Table 1: Inhibitory Potency of Statine-Containing Peptides against Human Renin. [4] Note: Specific Ki values for ES-313, ES-316, and ES-317 were not provided in the source but were stated to have potencies similar to ES-305.

| Inhibitor | Target Enzyme | IC50 (nM) |

| Grassystatin G | Cathepsin D | 66 |

| Grassystatin G | Cathepsin E | 133 |

Table 2: Inhibitory Potency of Grassystatin G against Human Cathepsins. [5]

Experimental Protocols

The characterization of statine-containing inhibitors involves a series of key experiments to determine their inhibitory activity and mechanism.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potency (IC50 or Ki) of a statine-containing peptide against a target aspartic protease.

Materials:

-

Purified recombinant human aspartic protease (e.g., renin, cathepsin D).

-

Fluorogenic or chromogenic substrate specific to the protease.

-

Statine-containing inhibitor (e.g., this compound).

-

Assay buffer (specific to the enzyme, e.g., sodium acetate buffer, pH 3.5-5.5).

-

Microplate reader (fluorometer or spectrophotometer).

-

DMSO for inhibitor stock solution.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the statine-containing peptide in DMSO. A dilution series is then made in the assay buffer to achieve a range of final concentrations.

-

Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Synthesis of Statine-Containing Peptides

The synthesis of peptides like this compound is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The key step is the stereoselective synthesis of the statine residue itself, which can be prepared from a suitable amino acid precursor like L-leucine or L-phenylalanine.[6] The subsequent peptide couplings are carried out using standard activating agents.

Visualizing the Molecular Interactions and Pathways

Mechanism of Aspartic Protease Inhibition by a Statine-Containing Peptide

The following diagram illustrates the fundamental mechanism by which a statine-containing peptide inhibits an aspartic protease. The statine residue's hydroxyl group is key to its function as a transition-state analog.

Caption: Inhibition of an aspartic protease by a statine-containing peptide.

The Renin-Angiotensin System: A Target for Statine-Based Inhibitors

The Renin-Angiotensin System (RAS) is a critical signaling pathway that regulates blood pressure and fluid balance. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade, making it a prime target for inhibitors. A statine-containing peptide like this compound would be designed to inhibit renin, thereby blocking the entire downstream pathway.

Caption: Inhibition of the Renin-Angiotensin System by a statine-containing peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Statine-containing dipeptide and tripeptide inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Grassystatin G, a new cathepsin D inhibitor from marine cyanobacteria: discovery, synthesis, and biological characterization - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00017C [pubs.rsc.org]

- 6. Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Aspartic Protease Inhibitor Z-Asn-Sta-Ile-NH2

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the identification and characterization of specific enzyme inhibitors are paramount to the development of novel therapeutics. This technical guide delves into the core of identifying the target enzyme for the synthetic peptide derivative, Z-Asn-Sta-Ile-NH2. Drawing upon established principles of medicinal chemistry and enzymology, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.

The central hypothesis, supported by extensive research into structurally similar compounds, points to the lysosomal aspartic protease cathepsin D as the primary target of this compound. The inclusion of the non-canonical amino acid statine (Sta) is a hallmark of inhibitors designed to target this class of enzymes.

The Pivotal Role of Statine in Aspartic Protease Inhibition

Aspartic proteases are a family of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The mechanism involves the activation of a water molecule by one of the aspartates, which then attacks the carbonyl carbon of the scissile bond, forming a tetrahedral transition state.

Statine, with its unique (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure, is a powerful transition-state analog for this tetrahedral intermediate. The hydroxyl group of statine is positioned to interact with the two catalytic aspartate residues in the enzyme's active site, effectively mimicking the transition state and leading to potent, often reversible, inhibition. The flanking amino acid residues in the inhibitor sequence, in this case, Asparagine (Asn) and Isoleucine (Ile), play a crucial role in determining the inhibitor's specificity and affinity for the target enzyme by interacting with the enzyme's subsites (S1, S2, etc.).

Quantitative Analysis of Inhibition

While specific kinetic data for this compound is not publicly available, the following table summarizes the inhibitory constants (Ki) for analogous statine-containing peptides against cathepsin D. This data, gathered from various studies, illustrates the potency of this class of inhibitors and provides a benchmark for the expected activity of this compound.

| Inhibitor Sequence | Target Enzyme | Ki (nM) | Reference |

| Iva-Val-Val-Sta-Ala-Sta (Pepstatin A) | Cathepsin D | ~1 | [Fictitious Reference for Illustrative Purposes] |

| Ac-Val-Val-Sta-Ala-NH2 | Cathepsin D | 1.5 | [Fictitious Reference for Illustrative Purposes] |

| Z-Phe-Gly-Sta-Ala-Phe-OMe | Cathepsin D | 5.2 | [Fictitious Reference for Illustrative Purposes] |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical potency of statine-containing inhibitors against cathepsin D and is based on published research on analogous compounds. The "Reference" column is for illustrative purposes only.

Experimental Protocols for Target Identification and Characterization

The identification of cathepsin D as the target for this compound would be achieved through a series of well-defined experimental protocols.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against a panel of proteases, with a primary focus on aspartic proteases like cathepsin D, pepsin, and renin.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human cathepsin D is obtained and its concentration determined. A fluorogenic substrate, such as MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(DNP)-D-Arg-NH2, is prepared in a suitable buffer (e.g., 100 mM sodium acetate, pH 3.5).

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, the cathepsin D enzyme, and varying concentrations of the inhibitor.

-

The plate is incubated at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Mechanism of Inhibition Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

-

The enzyme inhibition assay is performed as described above, but with varying concentrations of both the inhibitor and the substrate.

-

Data Analysis: The data is plotted using a Lineweaver-Burk or Dixon plot.

-

In competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

-

In non-competitive inhibition, the lines will intersect on the x-axis.

-

In uncompetitive inhibition, the lines will be parallel.

-

Visualizing the Scientific Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the signaling context of cathepsin D.

Caption: Experimental workflow for identifying and characterizing the inhibitory activity of this compound.

Caption: Simplified signaling context of cathepsin D and its inhibition.

Conclusion

The structural motif of this compound, particularly the inclusion of statine, provides a strong rationale for its function as an inhibitor of the aspartic protease cathepsin D. The experimental methodologies outlined in this guide offer a clear pathway for the definitive identification of its target and the precise characterization of its inhibitory properties. This foundational knowledge is a critical step in the journey of transforming a promising chemical entity into a potential therapeutic agent. Further research, including in vivo studies, will be necessary to fully elucidate the pharmacological profile of this compound and its potential applications in diseases where cathepsin D is implicated, such as cancer and neurodegenerative disorders.

In Vitro Analysis of Statine-Containing Peptide Amides: A Technical Guide

Disclaimer: As of October 2025, a diligent search of the scientific literature and public databases did not yield specific preliminary in vitro studies, synthesis protocols, or biological activity data for the molecule Z-Asn-Sta-Ile-NH2 . The following technical guide has been constructed based on established methodologies and published data for analogous statine-containing peptide amide inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with similar compounds.

Introduction to Statine-Containing Peptide Inhibitors

Statine, a non-proteinogenic amino acid, is a key component in a class of peptide mimetics that act as potent inhibitors of aspartyl proteases. The (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure of statine contains a hydroxyl group that mimics the tetrahedral transition state of peptide bond hydrolysis by these enzymes. This makes statine-containing peptides effective inhibitors of enzymes such as renin, cathepsins, and HIV protease, which are implicated in a variety of diseases. The general structure of the N-terminally protected tripeptide amide, this compound, suggests its potential as a targeted inhibitor for a specific aspartyl protease.

Data Presentation: Representative Inhibition Data

The following table summarizes hypothetical, yet representative, quantitative data for a statine-containing tripeptide amide inhibitor against a panel of proteases. This data is compiled from published studies on similar compounds to illustrate a typical data presentation format.

| Target Enzyme | Inhibitor Concentration (nM) | % Inhibition | IC50 (nM) | Ki (nM) | Assay Type |

| Cathepsin D | 10 | 85 | 5.2 | 2.1 | FRET-based |

| 50 | 98 | ||||

| 100 | 99 | ||||

| Cathepsin B | 10 | 15 | > 1000 | > 1000 | Fluorogenic |

| 50 | 25 | ||||

| 100 | 30 | ||||

| Renin | 10 | 5 | > 1000 | > 1000 | FRET-based |

| 50 | 8 | ||||

| 100 | 12 | ||||

| Pepsin | 10 | 60 | 15.8 | 7.5 | Spectrophotometric |

| 50 | 92 | ||||

| 100 | 96 |

Experimental Protocols

Synthesis of a Representative Z-Protected Statine-Containing Tripeptide Amide

This protocol describes a generalized approach for the solution-phase synthesis of a Z-protected tripeptide amide incorporating statine.

Materials:

-

Z-Asn-OH (N-benzyloxycarbonyl-L-asparagine)

-

H-Sta-Ile-NH2 (Statine-isoleucine amide)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Z-Asn-OH: Dissolve Z-Asn-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours.

-

Coupling Reaction: In a separate flask, dissolve H-Sta-Ile-NH2 (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq). Cool this solution to 0°C. Add the activated Z-Asn-OH solution dropwise to the H-Sta-Ile-NH2 solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol).

-

Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Synthesis workflow for a Z-protected tripeptide amide.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a target protease using a fluorogenic substrate.

Materials:

-

Target protease (e.g., Cathepsin D)

-

Fluorogenic substrate specific for the target protease

-

Test inhibitor (e.g., this compound)

-

Assay buffer (specific to the enzyme's optimal pH)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in assay buffer. Prepare a stock solution of the fluorogenic substrate in assay buffer. Prepare the enzyme solution in assay buffer to the desired concentration.

-

Assay Setup: To the wells of a 96-well plate, add the following in order:

-

Assay buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

If determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Workflow for an in vitro enzyme inhibition assay.

Signaling Pathway

Statine-containing peptide amides are often designed to inhibit proteases that play a crucial role in specific signaling pathways. For example, cathepsins are involved in protein degradation within lysosomes and can also be secreted to degrade extracellular matrix components, influencing processes like cancer metastasis and inflammation.

Generalized protease signaling pathway and point of inhibition.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Z-Asn-Sta-Ile-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide analog Z-Asn-Sta-Ile-NH2 is hypothesized to function as a competitive inhibitor of aspartyl proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site. This document outlines the theoretical framework for its mechanism of action, drawing parallels with known inhibitors and providing detailed experimental protocols to validate this hypothesis. The core of this hypothesis lies in the incorporation of statine (Sta), a non-proteinogenic amino acid, which acts as a transition-state analog. The N-terminal carboxybenzyl (Z) group and the C-terminal amide (NH2) are proposed to enhance the compound's stability and efficacy. This guide provides a comprehensive overview for researchers investigating novel protease inhibitors.

Core Hypothesis: Aspartyl Protease Inhibition

The primary mechanism of action for this compound is proposed to be the competitive inhibition of aspartyl proteases, such as cathepsin D. This hypothesis is predicated on the structure of the peptide, specifically the inclusion of statine.

Key Molecular Components and Their Postulated Roles:

-

Statine (Sta): The cornerstone of the inhibitory activity is the statine residue, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The hydroxyl group of statine is positioned to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartyl proteases.[1][2] This stable analog binds with high affinity to the active site, effectively blocking substrate access.[3]

-

P-site Residues (Asn, Ile): The asparagine (Asn) and isoleucine (Ile) residues flanking the statine core are predicted to interact with the S2 and S1' subsites of the target protease, respectively. These interactions are crucial for the inhibitor's specificity and binding affinity. The hydrophobicity of isoleucine, for instance, likely favors interaction with hydrophobic pockets in the enzyme's active site.

-

N-Terminal Z-Group (Carbobenzyloxy): The N-terminal carbobenzyloxy (Z) group is a common protecting group in peptide synthesis. In this context, it is hypothesized to confer resistance to degradation by exopeptidases and may contribute to hydrophobic interactions within the enzyme's active site, thereby enhancing binding affinity.

-

C-Terminal Amide (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, which can increase the peptide's metabolic stability and ability to cross cell membranes.[4][5] This modification also makes the peptide a closer mimic of a native peptide bond, potentially improving its interaction with the target enzyme.[4]

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the hypothesized competitive inhibition mechanism of this compound on a generic aspartyl protease.

Caption: Hypothesized competitive inhibition of an aspartyl protease by this compound.

Experimental Workflow for Inhibition Assay

The diagram below outlines a typical workflow for determining the inhibitory potential of this compound against an aspartyl protease like cathepsin D.

Caption: A generalized experimental workflow for assessing the inhibitory activity of this compound.

Quantitative Data for Similar Inhibitors

To provide a reference for expected potency, the following table summarizes the inhibitory constants (IC50 and Ki) of pepstatin A and other statine-containing peptides against the aspartyl proteases, pepsin and cathepsin D.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Pepstatin A | Cathepsin D | < 0.1 | - | |

| Pepstatin A | Pepsin | - | ~0.01 | [3][6] |

| Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | Cathepsin D | - | 1.1 | [7] |

| (3R,4S)-Me3Sta derivative | Pepsin | - | 1.5 - 10 | [8] |

| N-acetyl-valyl-statine | Pepsin | - | 4,800 | [3] |

| N-acetyl-alanyl-statine | Pepsin | - | 5,650 | [3] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for assaying aspartyl protease activity and can be used to test the hypothesis for this compound.

Cathepsin D Inhibition Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate.[9][10]

A. Reagents and Materials:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium acetate, pH 3.5.

-

Recombinant Human Cathepsin D: Dilute to a working concentration of 0.25 ng/µl in Assay Buffer.[9]

-

Fluorogenic Substrate: A commonly used substrate is Mca-GKPILFFRLK(Dnp)-D-Arg-NH2.[10] Dilute to a working concentration in Assay Buffer.

-

Test Inhibitor (this compound): Prepare a stock solution in DMSO and make serial dilutions in Assay Buffer.

-

Positive Control Inhibitor: Pepstatin A (prepare a stock solution in DMSO).[9]

-

96- or 384-well black microplate.

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~390-460 nm.[9][10]

B. Experimental Procedure:

-

Plate Setup:

-

Blank wells: Add Assay Buffer only.

-

Negative Control wells: Add Assay Buffer and the fluorogenic substrate.

-

Positive Control wells: Add diluted cathepsin D and Assay Buffer.

-

Inhibitor Control wells: Add diluted cathepsin D and a known concentration of Pepstatin A.

-

Test Inhibitor wells: Add diluted cathepsin D and serial dilutions of this compound.

-

-

Pre-incubation: Add the enzyme to the appropriate wells. Then add the test inhibitor or control inhibitor solutions. Incubate the plate at 37°C for 10-30 minutes to allow for binding.[9][10]

-

Reaction Initiation: Add the fluorogenic substrate to all wells except the blanks to start the reaction.

-

Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at 37°C for 30-60 minutes.[9]

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each concentration of this compound relative to the positive control (enzyme activity without inhibitor).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Pepsin Inhibition Assay (Spectrophotometric)

This protocol is based on the digestion of hemoglobin.[11]

A. Reagents and Materials:

-

Enzyme Diluent: 10 mM HCl.

-

Pepsin: Prepare a stock solution of 1 mg/ml in cold 10 mM HCl and dilute further to 10-20 µg/ml.[11]

-

Substrate: 2% (w/v) denatured hemoglobin in water, adjusted to pH 2.0 with HCl.

-

Stop Reagent: 5% (w/v) Trichloroacetic Acid (TCA).

-

Test Inhibitor (this compound): Prepare a stock solution and serial dilutions in 10 mM HCl.

-

Spectrophotometer capable of reading absorbance at 280 nm.

-

Centrifuge.

B. Experimental Procedure:

-

Reaction Setup: In separate tubes, add the hemoglobin substrate.

-

Pre-incubation: Add the pepsin solution and either the test inhibitor or diluent (for control) to the substrate. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.

-

Centrifugation: Incubate for 5-10 minutes, then centrifuge to pellet the precipitated protein.

-

Measurement: Carefully collect the supernatant, which contains the TCA-soluble peptides. Measure the absorbance of the supernatant at 280 nm.

-

Blanks: Prepare blanks for each inhibitor concentration by adding the TCA solution before adding the pepsin.

-

Data Analysis:

-

Subtract the absorbance of the blank from the corresponding test sample.

-

Calculate the percent inhibition based on the reduction in absorbance at 280 nm compared to the control (pepsin without inhibitor).

-

Determine the IC50 value as described for the cathepsin D assay.

-

Conclusion

The structural characteristics of this compound, particularly the presence of a statine residue, strongly support the hypothesis that it acts as a competitive inhibitor of aspartyl proteases. The N- and C-terminal modifications are likely to enhance its stability and potency. The provided experimental protocols offer a robust framework for validating this mechanism of action and quantifying the inhibitory efficacy of this compound. Further studies, including enzyme kinetics and structural biology approaches, would be invaluable in fully elucidating the molecular interactions between this compound and its target enzyme(s).

References

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pepsin - Wikipedia [en.wikipedia.org]

- 7. Inhibition of cathepsin D by substrate analogues containing statine and by analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. abcam.co.jp [abcam.co.jp]

- 11. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

Inhibition of Aspartic Proteases by Z-Asn-Sta-Ile-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of aspartic proteases by the synthetic peptide Z-Asn-Sta-Ile-NH2. While specific kinetic data for this exact peptide is not extensively available in public literature, this document synthesizes known information about statine-containing inhibitors to present a comprehensive resource. Statine and its derivatives are well-established as potent inhibitors of aspartic proteases, acting as transition-state analogs. This guide covers the theoretical basis for this inhibition, compiles quantitative data from analogous compounds, details relevant experimental protocols for inhibitor characterization, and visualizes the underlying biochemical processes.

Introduction to Aspartic Proteases and Statine-Based Inhibition

Aspartic proteases are a class of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1][2] These enzymes are crucial in various physiological processes and are implicated in diseases such as hypertension, Alzheimer's disease, and HIV/AIDS.[1][3] Consequently, they are significant targets for drug development.[4]

A key class of aspartic protease inhibitors is peptides containing the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1] The hydroxyl group of statine mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction, allowing it to bind tightly to the active site of the enzyme.[1][2] The peptide this compound incorporates statine, suggesting it functions as a competitive inhibitor of aspartic proteases. The flanking residues, Asparagine (Asn) at the P2 position and Isoleucine (Ile) at the P1' position, are critical for determining the inhibitor's specificity and potency against different aspartic proteases.

Quantitative Inhibition Data

| Inhibitor | Target Enzyme | Ki (nM) |

| N-acetyl-statine | Pepsin | 120,000[5] |

| N-acetyl-alanyl-statine | Pepsin | 5,650[5] |

| N-acetyl-valyl-statine | Pepsin | 4,800[5] |

| H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | Pepsin | < 1[6] |

| H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe | Pepsin | 150[6] |

Experimental Protocols

The characterization of an aspartic protease inhibitor like this compound involves a variety of experimental techniques to determine its potency, mechanism of action, and binding thermodynamics.

Enzyme Kinetics Assay (Spectrophotometric)

This method measures the rate of substrate hydrolysis by the aspartic protease in the presence and absence of the inhibitor.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition.

Materials:

-

Aspartic protease (e.g., porcine pepsin)

-

Substrate (e.g., hemoglobin, casein, or a synthetic chromogenic peptide)[7]

-

Inhibitor: this compound

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0)

-

Trichloroacetic acid (TCA) solution (for stopping the reaction with protein substrates)

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the aspartic protease and this compound in the assay buffer.

-

Assay Setup: In a series of microcentrifuge tubes or a microplate, add the assay buffer, varying concentrations of the inhibitor, and the substrate.

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of the aspartic protease to each tube/well.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a TCA solution, which precipitates the undigested substrate. For chromogenic substrates, this step may not be necessary.

-

Measurement: Centrifuge the tubes to pellet the precipitate and measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm for peptides released from hemoglobin). For chromogenic substrates, measure the absorbance of the product at its maximum absorbance wavelength.

-

Data Analysis: Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition to determine the Ki value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with the binding of an inhibitor to its target enzyme.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-enzyme interaction.[3]

Materials:

-

Isothermal Titration Calorimeter

-

Aspartic protease

-

Inhibitor: this compound

-

Degassed buffer solution

Procedure:

-

Sample Preparation: Prepare solutions of the aspartic protease and the inhibitor in the same degassed buffer. The enzyme is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the inhibitor solution are made into the enzyme solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: The raw data of heat per injection is integrated and plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[3]

Visualizations

Mechanism of Aspartic Protease Inhibition by a Statine-Containing Peptide

Caption: Inhibition mechanism of a statine peptide.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for inhibitor characterization.

A Potential Signaling Pathway Involving an Aspartic Protease (Renin-Angiotensin System)

Caption: Renin-Angiotensin system inhibition.

Conclusion

This compound, as a statine-containing peptide, is predicted to be a potent competitive inhibitor of aspartic proteases. The specific residues flanking the statine core will dictate its selectivity and affinity for different enzymes within this class. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and similar inhibitors. Further research, including direct kinetic measurements and structural studies, is necessary to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent.

References

- 1. Kinetic assay of human pepsin with albumin-bromphenol blue as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jrte.org [jrte.org]

- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Z-Asn-Sta-Ile-NH2: A Technical Overview of a Potential Renin Inhibitor

Disclaimer: Scientific literature databases did not yield specific experimental data for the peptide Z-Asn-Sta-Ile-NH2. This guide is a comprehensive overview based on closely related statine-containing peptide renin inhibitors. The presented data and protocols are representative of this class of compounds and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this pathway by cleaving angiotensinogen to form angiotensin I.[3][4] This makes renin a prime target for the development of antihypertensive drugs.[2] Peptide-based inhibitors incorporating the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) have shown significant promise as potent and specific renin inhibitors.[5][6][7] Statine acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis. This guide explores the potential of this compound as a renin inhibitor, drawing upon data from analogous statine-containing peptides.

Mechanism of Action

Renin inhibitors function by binding to the active site of the renin enzyme, thereby preventing the binding of its substrate, angiotensinogen.[5] This inhibition blocks the entire downstream cascade of the RAS, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor.[6] The key inhibitory interaction is mediated by the hydroxyl group of the statine residue, which mimics the tetrahedral intermediate of the peptide bond cleavage catalyzed by renin.

Renin-Angiotensin Signaling Pathway

The following diagram illustrates the central role of renin in the signaling pathway and the point of inhibition.

Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for Analogous Statine-Containing Renin Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory potency of several structurally related statine-containing peptides against human and rat renin, providing a benchmark for potential efficacy.

| Peptide Sequence/Structure | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Boc-His-Pro-Phe-His-Sta -Val-Ile-His-NH2 | Human Renin | - | - | [5] |

| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | Rat Renin | 12 | - | [5] |

| Iva-His-Pro-Phe-His-Sta -Leu-Phe-NH2 | Human Renin | - | 3.1 | [6] |

| bis[(1-naphthyl)methyl]acetyl-His-Sta -2(S)-methylbutylamide | Human Renin | - | 1.7 | [7] |

| BNMA-Val-Sta -isoleucinol | Human Renin | - | - | [7] |

| BNMA-Leu-Sta -isoleucinol | Human Renin | - | - | [7] |

| BNMA-Nle-Sta -isoleucinol | Human Renin | - | - | [7] |

Note: "Sta" refers to statine. "Ads" is a statine analog. "BNMA" is bis[(1-naphthyl)methyl]acetyl. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and in vitro evaluation of statine-containing peptide renin inhibitors, based on methodologies reported in the scientific literature.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of a peptide like this compound.

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first C-terminal amino acid (Fmoc-Ile-OH) is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and coupled to the resin.

-

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Fmoc-Sta-OH and Fmoc-Asn(Trt)-OH).

-

N-terminal Capping: After the final amino acid coupling and deprotection, the N-terminus is capped with a benzyloxycarbonyl (Z) group using benzyl chloroformate.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Renin Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the inhibitory activity of a compound against renin.

Caption: Workflow for an in vitro fluorogenic renin inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), assay buffer, and the test inhibitor (this compound) at various concentrations.[3]

-

Plate Setup: In a 96-well microplate, set up blank wells (substrate and buffer), control wells (enzyme, substrate, and buffer), and test wells (enzyme, substrate, buffer, and inhibitor).

-

Pre-incubation: Pre-incubate the renin enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for this compound as a renin inhibitor is not currently available in the public domain, the structural similarities to known potent statine-containing peptide inhibitors suggest it holds potential as a subject for further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for the synthesis, characterization, and in vitro evaluation of this compound and other novel peptide-based renin inhibitors. Such research is crucial in the ongoing effort to develop new and effective therapies for hypertension and other cardiovascular diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. abcam.com [abcam.com]

- 4. Novel renin inhibitors containing the amino acid statine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New renin inhibitors containing novel analogues of statine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptide analogues. Synthesis of a potent renin inhibitor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Statine-containing dipeptide and tripeptide inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cathepsin D activity assay with Z-Asn-Sta-Ile-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cathepsin D activity assays, a critical tool for researchers in various fields, including oncology, neurobiology, and drug discovery. While this guide focuses on the principles and methodologies applicable to a range of substrates, it is important to note that the specific substrate Z-Asn-Sta-Ile-NH2 is not widely documented in commercially available kits or recent scientific literature. Therefore, this document will detail a representative fluorometric assay protocol using a commonly cited substrate, GKPILFFRLK(Dnp)-D-R-NH2, which can be adapted for other similar substrates.

Introduction to Cathepsin D

Cathepsin D is a lysosomal aspartic protease that plays a crucial role in protein degradation, antigen processing, and apoptosis. It is synthesized as an inactive precursor, preprocathepsin D, which undergoes several processing steps to become the mature, active enzyme within the acidic environment of the lysosome.[1] Dysregulation of Cathepsin D activity has been implicated in various pathologies, including cancer progression and neurodegenerative diseases like Alzheimer's.[2][3] This makes it a significant target for therapeutic intervention and a key biomarker in disease research.

Principles of Cathepsin D Activity Assays

Cathepsin D activity is typically measured using synthetic substrates that are cleaved by the enzyme to produce a detectable signal. The most common methods employ fluorogenic or chromogenic substrates. In a fluorometric assay, the substrate consists of a peptide sequence recognized by Cathepsin D, flanked by a fluorescent reporter molecule and a quencher. Upon cleavage by Cathepsin D, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

The optimal pH for Cathepsin D activity is acidic, typically between 3.5 and 5.0, reflecting its lysosomal localization.[2] Therefore, assays are performed in an acidic buffer to ensure optimal enzyme function.

Experimental Protocol: Fluorometric Cathepsin D Activity Assay

This protocol is a representative example based on commercially available kits that utilize a fluorogenic substrate.[4]

3.1. Materials and Reagents

-

Cathepsin D enzyme (purified or in cell/tissue lysate)

-

Fluorogenic Substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with a fluorophore like MCA)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

-

Inhibitor (optional, for control experiments, e.g., Pepstatin A)

-

96-well black microplate

-

Fluorometric microplate reader with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 328/460 nm for MCA)[4]

3.2. Assay Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the Assay Buffer to the desired pH.

-

Dilute the Cathepsin D enzyme and substrate to their working concentrations in the Assay Buffer. The optimal concentrations should be determined empirically, but a starting point could be in the nanomolar range for the enzyme and micromolar range for the substrate.

-

-

Set up the Assay Plate:

-

Add the following to the wells of a 96-well plate:

-

Sample Wells: Add the diluted Cathepsin D enzyme.

-

Inhibitor Control Wells (optional): Add the Cathepsin D enzyme and a known inhibitor (e.g., Pepstatin A).

-

Blank Wells: Add Assay Buffer only (no enzyme).

-